2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide
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Overview
Description
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imide ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: The parent compound of the phthalimide class, known for its use in the synthesis of other derivatives.
Naphthalimide: Another related compound with similar structural features and applications.
Succinimide: A structurally related compound with different functional groups but similar reactivity.
Uniqueness
2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-3-methyl-N-naphthalen-1-yl-butyramide is unique due to its specific combination of the phthalimide and naphthalene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C23H20N2O3 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C23H20N2O3/c1-14(2)20(25-22(27)17-11-5-6-12-18(17)23(25)28)21(26)24-19-13-7-9-15-8-3-4-10-16(15)19/h3-14,20H,1-2H3,(H,24,26) |
InChI Key |
CTDGHJBJXQVZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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